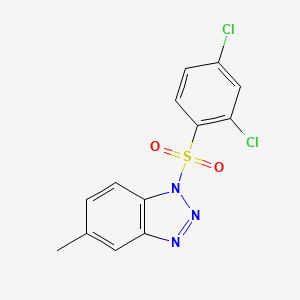

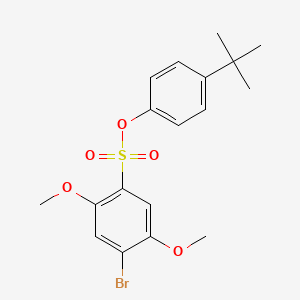

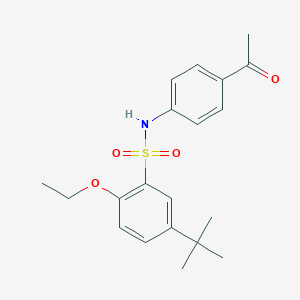

N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

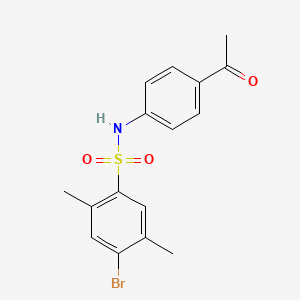

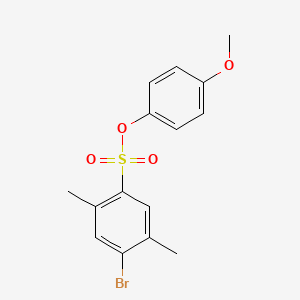

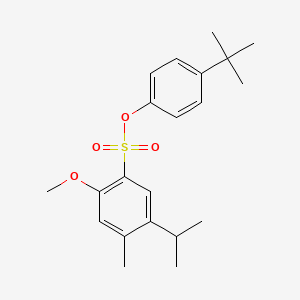

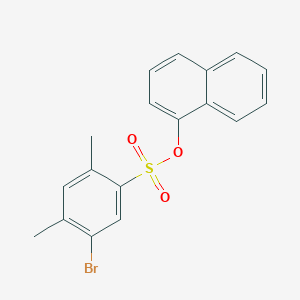

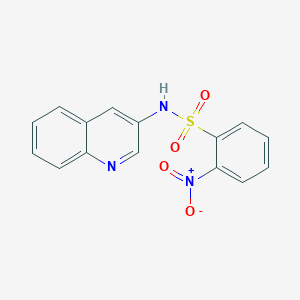

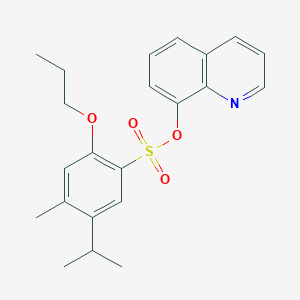

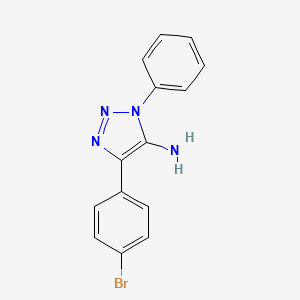

The compound “N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide” is an organic compound containing functional groups such as acetyl, tert-butyl, ethoxy, and sulfonamide. These functional groups are often found in various pharmaceuticals and synthetic organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are typically used to analyze the molecular structure of a compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution, and the sulfonamide group could participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Antimicrobial Activities

Sulfonamides, including N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide, have been synthesized and evaluated for their antibacterial activities against Escherichia coli ATCC 25922 , Pseudomonas aeruginosa ATCC 27853 , and Staphylococcus aureus ATCC 29213 . The minimum inhibitory concentration (MIC) was determined using the broth microdilution method .

Molecular Docking Studies

Molecular docking studies have been conducted with sulfonamide compounds, including N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide . These compounds were docked to PDB ID: 5YHG, 5LMM, and 4NX9 target proteins representing bacterial species S. aureus ATCC 29213, E. coli ATCC 25922, and P. aeruginosa ATCC 27853, respectively .

Sensing Applications

Boronic acids, which can be derived from sulfonamides, have been utilized in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

Therapeutic Applications

Sulfonamides have been widely studied as antimicrobial, antimalarial, anticancer agents, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitors . This suggests potential therapeutic applications for N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide.

Agricultural Applications

Sulfonamides are commonly used in agriculture due to their antifungal and herbicidal properties . This suggests that N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide could potentially be used in similar applications.

Protein Manipulation and Modification

The interaction of boronic acids with proteins allows for their utilization in various areas ranging from biological labeling, protein manipulation, and modification .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target theHeat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

It’s worth noting that sulfonamides, a class of compounds to which our compound of interest belongs, are known for their antimicrobial properties . They inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a necessary component for bacterial growth and reproduction .

Biochemical Pathways

The inhibition of folic acid synthesis in bacteria, a common mechanism of sulfonamides, affects the bacterial metabolic pathway involved in the synthesis of nucleic acids and proteins .

Result of Action

The antimicrobial activity of similar sulfonamide compounds has been demonstrated against various bacterial strains, includingEscherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4S/c1-6-25-18-12-9-16(20(3,4)5)13-19(18)26(23,24)21-17-10-7-15(8-11-17)14(2)22/h7-13,21H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAGUDXNQNIXSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)

![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)

![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)

![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)